molecular formula C22H19NO3 B14993722 3-[4-(benzyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one

3-[4-(benzyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B14993722
M. Wt: 345.4 g/mol
InChI Key: VCTVUYOHXWBWPE-UHFFFAOYSA-N
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Description

3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the benzoxazole intermediate.

    Methylation: The final step involves the methylation of the benzoxazole ring to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a dihydrobenzoxazole derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring and the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog without the benzyloxyphenyl group.

    Benzyloxybenzene: Lacks the benzoxazole ring.

    Methylbenzoxazole: Similar structure but without the benzyloxyphenyl group.

Uniqueness

3-{[4-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the benzyloxyphenyl group and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

5-methyl-3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H19NO3/c1-16-7-12-21-20(13-16)23(22(24)26-21)14-17-8-10-19(11-9-17)25-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3

InChI Key

VCTVUYOHXWBWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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